![molecular formula C7H2BrF3O2 B13706260 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique structural properties and reactivity. It is part of the benzo[d][1,3]dioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole typically involves the bromination of 2,2,6-trifluorobenzo[d][1,3]dioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted benzo[d][1,3]dioxoles, arylated derivatives, and various oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with target molecules, leading to the desired chemical transformations. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole
- 5-Bromo-6-chloro-2,2-difluoro-1,3-benzodioxole
Uniqueness
Compared to similar compounds, 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring high reactivity and selectivity .
Propiedades
Fórmula molecular |
C7H2BrF3O2 |
|---|---|
Peso molecular |
254.99 g/mol |
Nombre IUPAC |
5-bromo-2,2,6-trifluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H2BrF3O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H |
Clave InChI |
DYTVELSWICWJFA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1F)Br)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


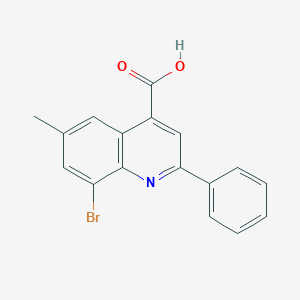
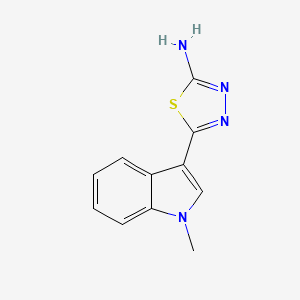


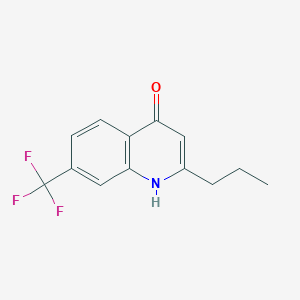
![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
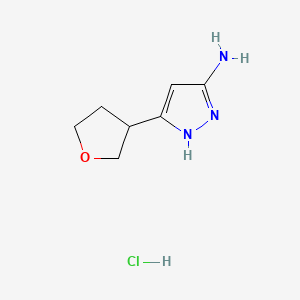
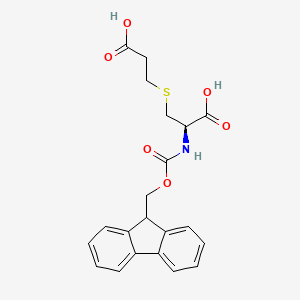
![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)


![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
